molecular formula C7H16O7 B14363860 Acetic acid;1-methoxyethane-1,2-diol CAS No. 95332-39-1

Acetic acid;1-methoxyethane-1,2-diol

Cat. No.: B14363860
CAS No.: 95332-39-1
M. Wt: 212.20 g/mol
InChI Key: BFVLNFZSGYIQCD-UHFFFAOYSA-N
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Description

The compound "Acetic acid;1-methoxyethane-1,2-diol" is a hybrid system comprising acetic acid and a methoxy-substituted ethane diol. Methoxy-substituted diols, such as (±)-1-(4-methoxyphenyl)ethane-1,2-diol , are known for their roles in catalysis and organic synthesis. Acetic acid’s reactivity with diols (e.g., ethane-1,2-diol) typically yields esters like ethylene glycol monoacetate or diacetate through acid-catalyzed esterification .

Properties

CAS No.

95332-39-1

Molecular Formula

C7H16O7

Molecular Weight

212.20 g/mol

IUPAC Name

acetic acid;1-methoxyethane-1,2-diol

InChI

InChI=1S/C3H8O3.2C2H4O2/c1-6-3(5)2-4;2*1-2(3)4/h3-5H,2H2,1H3;2*1H3,(H,3,4)

InChI Key

BFVLNFZSGYIQCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-methoxyethane-1,2-diol typically involves the reaction of acetic acid with 1-methoxyethane-1,2-diol under controlled conditions. The reaction is usually catalyzed by an acid catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-methoxyethane-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Acetic acid;1-methoxyethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-methoxyethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethane-1,2-Diol (Ethylene Glycol) and Acetic Acid Derivatives

  • Reactivity: Ethane-1,2-diol reacts with acetic acid in the presence of H₂SO₄ to form mono- or di-acetate esters via protonation of the carbonyl oxygen, nucleophilic attack, and dehydration .
  • Applications : Ethylene glycol diacetate is used as a solvent for resins and cellulose esters.
  • Key Difference : Unlike 1-methoxyethane-1,2-diol, ethane-1,2-diol lacks methoxy substitution, reducing its steric hindrance and altering its polarity.

Propane-1,2-Diol (Propylene Glycol) and Acetic Acid Derivatives

  • Synthesis: Propane-1,2-diol is produced via hydrogenation of lactic acid over Ru-Sn/TiO₂ catalysts (87% yield) . Its monoacetate derivative, propane-1,2-diol monoacetate (CAS 627-69-0), is used in food additives and pharmaceuticals .
  • Metabolism : Propane-1,2-diol alginate (E 405) hydrolyzes into propane-1,2-diol and alginic acid in vivo, with the latter excreted unmetabolized .
  • Key Difference : The additional methyl group in propane-1,2-diol increases hydrophobicity compared to methoxyethane derivatives.

1-Methoxyethane-1,2-Diol Analogues

  • Structural Features : Derivatives like (±)-1-(4-methoxyphenyl)ethane-1,2-diol demonstrate how methoxy groups enhance solubility in polar aprotic solvents and modify electronic effects in catalytic systems.
  • Reactivity : Methoxy groups can hinder esterification kinetics compared to unsubstituted diols due to steric and electronic effects.

Data Table: Comparative Properties of Acetic Acid-Diol Systems

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Applications
Ethane-1,2-diol diacetate 146.14 190–195 Slightly soluble Solvent, plasticizer
Propane-1,2-diol monoacetate 132.12 187–190 Miscible Food additive, pharmaceuticals
(±)-1-(4-Methoxyphenyl)ethane-1,2-diol 198.22 N/A Moderate Organic synthesis intermediate

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